Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1629784-69-5
VCID: VC6384486
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

CAS No.: 1629784-69-5

VCID: VC6384486

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate - 1629784-69-5

Description

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class, a group of heterocyclic compounds commonly used in pharmaceutical research. This compound is particularly noted for its structural features, which include a tert-butyl group, a hydroxypropyl side chain, and a piperidine ring with a carbonyl group at the 4-position.

Synthesis and Preparation

The synthesis of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols are not widely detailed in the available literature, compounds of this nature often involve the use of protecting groups and selective functional group transformations.

General Synthesis Approach

  • Starting Materials: Piperidine derivatives with appropriate functional groups.

  • Protection and Activation: Use of protecting groups like tert-butyl to protect the piperidine nitrogen.

  • Side Chain Introduction: Incorporation of the 3-hydroxypropyl side chain through alkylation or other suitable reactions.

  • Oxidation: Introduction of the carbonyl group at the 4-position via oxidation reactions.

Applications and Research Findings

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is primarily used in research settings, particularly in medicinal chemistry and pharmaceutical development. Its specific applications are not extensively documented, but compounds with similar structures are often explored for their potential biological activities, such as neuroactive properties or as intermediates in drug synthesis.

Biological Activities

While direct biological activity data for this compound is limited, piperidine derivatives are known to exhibit a range of pharmacological effects, including interactions with neurotransmitter systems and potential anti-inflammatory properties.

Data Tables

Given the limited availability of specific data on tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate, the following table summarizes general properties and potential applications of similar compounds:

Property/ApplicationDescription
Chemical StructurePiperidine ring with a tert-butyl group, hydroxypropyl side chain, and a carbonyl group at the 4-position.
Molecular WeightApproximately 285.36 g/mol
PurityTypically >95% for research purposes
Synthesis ApproachMulti-step organic synthesis involving protection, activation, and functional group transformations.
Potential ApplicationsMedicinal chemistry, pharmaceutical development, potential neuroactive properties.
CAS No. 1629784-69-5
Product Name Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3
Standard InChIKey WAYHQQZPLLWUIV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO
Solubility not available
PubChem Compound 114451447
Last Modified Apr 15 2024

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